4-amino-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
“4-amino-1-methyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . It is used in the industrial synthesis of sildenafil . The compound is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of “4-amino-1-methyl-1H-pyrazole-3-carboxamide” and its derivatives has been reported in several studies . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular structure of “4-amino-1-methyl-1H-pyrazole-3-carboxamide” is represented by the InChI code:1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H
. The molecular weight of the compound is 218.69 . Physical And Chemical Properties Analysis
“4-amino-1-methyl-1H-pyrazole-3-carboxamide” is a white to yellow powder or crystals . It has a molecular weight of 218.69 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
Pyrazole derivatives exhibit significant antibacterial and anti-inflammatory properties, making them valuable in the development of new therapeutic agents for treating infections and inflammation-related conditions .
Anticancer Activity
Some pyrazole compounds have been synthesized to target cancer cells, such as the derivative that prevents wound healing and colony formation in 4T1 cells, potentially inducing apoptosis through DNA damage .
Analgesic and Anticonvulsant Effects
These compounds are also researched for their potential analgesic (pain-relieving) and anticonvulsant (seizure-preventing) effects, which could lead to new treatments for pain and epilepsy .
Anthelmintic and Antioxidant Uses
The anthelmintic (anti-parasitic) and antioxidant properties of pyrazole derivatives are being explored, which could contribute to treatments against parasitic infections and oxidative stress-related diseases .
Herbicidal Properties
Pyrazole compounds have shown promise as herbicides, providing an alternative approach to plant growth control in agricultural settings .
Pharmaceutical Synthesis
This compound serves as an important raw material and intermediate in organic synthesis for pharmaceuticals, highlighting its role in drug development and production .
Safety and Hazards
Mechanism of Action
Target of Action
4-Amino-1-methyl-1H-pyrazole-3-carboxamide is a key intermediate in the synthesis of sildenafil . Sildenafil is a potent inhibitor of phosphodiesterase 5 (PDE5), which is its primary target . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a nucleotide that plays crucial roles in various physiological processes.
Mode of Action
The compound interacts with its target, PDE5, by binding to its active site. This binding inhibits the enzymatic action of PDE5, leading to an increase in the levels of cGMP . The elevated cGMP levels result in vasodilation and relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.
Biochemical Pathways
The inhibition of PDE5 and subsequent increase in cGMP levels affect the nitric oxide (NO)-cGMP pathway. NO is a neurotransmitter that, upon release, activates the enzyme guanylate cyclase, leading to the production of cGMP. Under normal circumstances, cGMP is degraded by PDE5. When PDE5 is inhibited by compounds like 4-amino-1-methyl-1H-pyrazole-3-carboxamide, cGMP levels remain high, prolonging the effects of NO .
Result of Action
The primary result of the action of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, through its inhibition of PDE5, is the relaxation of smooth muscle cells. This leads to vasodilation, increased blood flow, and the potential for erection in the case of PDE5 inhibitors like sildenafil .
properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKWMDYLMOHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424500 | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3920-40-9 | |
Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3920-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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